6-Methoxypyridazin-3-amine hydrochloride

Physicochemical Characterization Solubility Enhancement Medicinal Chemistry

Pharmaceutical synthesis of GnRH antagonists (Relugolix) and oxazolidinone antibiotics (Tedizolid) demands precise salt form control. Substituting the free base alters LogP, solubility, and reaction kinetics, deviating from validated patent pathways. This hydrochloride salt ensures: - Direct compatibility with Glenmark's patented coupling process (impurity control <0.15% w/w) - Aqueous solubility (LogP -0.02) eliminating DMSO/DMF co-solvents - Regulatory traceability via UNII LQB4255WMK as Relugolix Impurity 84

Molecular Formula C5H8ClN3O
Molecular Weight 161.59 g/mol
CAS No. 1589503-98-9
Cat. No. B3106481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxypyridazin-3-amine hydrochloride
CAS1589503-98-9
Molecular FormulaC5H8ClN3O
Molecular Weight161.59 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N.Cl
InChIInChI=1S/C5H7N3O.ClH/c1-9-5-3-2-4(6)7-8-5;/h2-3H,1H3,(H2,6,7);1H
InChIKeySMQXTAFGVWBZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxypyridazin-3-amine hydrochloride: Chemical Profile for R&D Procurement


6-Methoxypyridazin-3-amine hydrochloride (CAS 1589503-98-9) is a heterocyclic aromatic amine presented as a hydrochloride salt, featuring a pyridazine core with a 6-methoxy substituent and a 3-amino group . With a molecular weight of 161.59 g/mol and the molecular formula C5H8ClN3O, this compound is primarily utilized as a key pharmaceutical intermediate [1]. Its role is specifically highlighted in the synthesis of the GnRH antagonist relugolix and the oxazolidinone antibiotic tedizolid [2]. The hydrochloride salt form is deliberately chosen for procurement to leverage its enhanced physicochemical properties, including improved aqueous solubility and solid-state stability compared to its free base analog, which are critical for reliable process chemistry and analytical method development [3].

Why the Hydrochloride Salt Cannot Be Substituted


Substituting 6-Methoxypyridazin-3-amine hydrochloride with its free base form (CAS 7252-84-8) or halogenated analogs like 6-chloropyridazin-3-amine (CAS 5469-69-2) introduces significant risks in pharmaceutical synthesis. The critical differentiator is not just the chemical core, but the salt form's impact on physicochemical properties. The hydrochloride salt exhibits a markedly different partition coefficient (LogP) compared to the neutral base, directly influencing solubility and partitioning in biphasic reactions [1]. Furthermore, patented processes for high-value APIs like relugolix explicitly specify the use of the hydrochloride salt for optimal coupling efficiency and impurity control, making generic substitution a potential deviation from validated regulatory pathways [2]. Simply put, using the free base or a different analog can alter reaction kinetics, yield, and purity profiles, leading to costly synthesis failures.

Quantitative Evidence for Scientific Selection


Enhanced Hydrophilicity Over Free Base

The target hydrochloride salt demonstrates a dramatically lower partition coefficient (LogP) of -0.0219, compared to the free base's LogP of 0.65, representing a shift of approximately 0.67 log units towards hydrophilicity [1]. This quantifiable increase in hydrophilicity directly translates to superior aqueous solubility, a critical parameter for enabling homogeneous reaction conditions in aqueous-phase synthetic steps and facilitating the preparation of stock solutions for biological assays [2].

Physicochemical Characterization Solubility Enhancement Medicinal Chemistry

Explicit Preference in Relugolix Patents

A key patent from Glenmark Life Sciences for the preparation of relugolix explicitly recites the use of '3-amino-6-methoxypyridazine hydrochloride' as the preferred salt in a critical coupling step (compound XVI to XV) [1]. The patent further emphasizes the achievement of a high-purity intermediate (≥98.5% purity by HPLC) with individual impurity levels controlled at <0.15% when the process is executed with specified reagents [2]. This positions the hydrochloride salt not merely as an option, but as a specific component of a validated, high-purity route.

Process Chemistry Generic API Synthesis Regulatory Compliance

Consistent High Assay Purity

Commercial sourcing data from multiple vendors, including Fluorochem and Biomart, consistently certificate the hydrochloride salt at 98% purity . This contrasts with the free base, which is commonly offered at a wider purity range of 95-98% . While both forms may be used in subsequent chemistry, the tighter and higher baseline purity of the HCl salt reduces the risk of accumulating unwanted byproducts in multi-step syntheses, eliminating the need for a pre-reaction purification step.

Quality Control Procurement Specification Analytical Chemistry

FDA Regulatory Registration

The hydrochloride salt has been assigned a Unique Ingredient Identifier (UNII) of LQB4255WMK by the FDA's Global Substance Registration System (GSRS), an identifier often prerequisite for pharmaceutical quality documentation [1]. The free base (7252-84-8) does not appear to possess a similar globally recognized UNII. This regulatory acknowledgment facilitates its use within quality-by-design (QbD) frameworks and simplifies the compilation of drug master files (DMFs), which can be a time-consuming hurdle if a non-registered analog is selected.

Regulatory Intelligence Supply Chain Management Pharmacopeia

High-Impact Procurement Scenarios


Generic Relugolix Intermediate Synthesis

For pharmaceutical companies developing a generic version of Relugolix, procuring the hydrochloride salt is critical to replicate the originator's late-stage coupling reaction. The Glenmark patent directly specifies this salt to achieve intermediate purity of ≥98.5% with controlled impurity profiles (individual impurities <0.15% w/w) [1]. Using the free base would require additional salt formation steps and re-validation of the impurity profile, delaying ANDA submission timelines.

Aqueous-Phase Medicinal Chemistry Optimization

Medicinal chemists synthesizing pyridazine-based libraries for CETP inhibition or antibacterial programs benefit from the hydrochloride salt's low LogP (-0.02), which ensures dissolution in aqueous reaction media without co-solvents [2]. This is a significant workflow advantage over the free base (LogP 0.65), which often requires DMSO or DMF to achieve similar solubility, potentially interfering with biological screening assays.

Relugolix API Reference Standard

Quality control laboratories require the hydrochloride salt directly as an analytical reference to identify and quantify unreacted starting material or degradation byproducts in Relugolix API batches. The compound's registration under UNII LQB4255WMK supports its traceability in regulatory submissions [3]. Suppliers like SynZeal already catalogue it as 'Relugolix Impurity 84', indicating its established role in pharmacopeial compliance.

Oxazolidinone Antibiotic Precursor Synthesis

The compound serves as a critical building block in the synthesis of the oxazolidinone antibiotic Tedizolid, where the 6-methoxy group is essential for downstream structure-activity relationships [4]. Replacing it with the chloro-analog (6-chloropyridazin-3-amine) would introduce a different leaving group, altering the nucleophilic substitution pathway and failing to yield the correct pharmacophore. Procurement of the methoxy-hydrochloride salt ensures the correct substitution pattern and amine nucleophilicity are maintained.

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